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Welcome to the technical support center for the SMARt751 (Sensitive Molecular Analysis and

RNA transcript 751) platform. This resource is designed to assist researchers, scientists, and

drug development professionals in troubleshooting and preventing contamination during their

experiments. The SMARt751 system is a highly sensitive, automated platform for high-

throughput RNA quantification, making stringent contamination control essential for reliable

results.

Frequently Asked Questions (FAQs)
Q1: What is the most common source of contamination in SMARt751 experiments?

A1: The most significant source of contamination in sensitive molecular assays like those

performed on the SMARt751 platform is amplification carryover, where amplicons from

previous experiments are inadvertently introduced into new reactions.[1][2] Other common

sources include cross-contamination from samples, contaminated reagents, and environmental

DNA or RNA.

Q2: How can I monitor for contamination in my SMARt751 runs?
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A2: The most effective way to monitor for contamination is by including a "no-template control"

(NTC) in every experiment.[1][2] An NTC well contains all the reaction components (master

mix, primers, and probes) but no template sample. Any signal detected in the NTC is indicative

of contamination.

Q3: What should I do if I detect a signal in my no-template control (NTC)?

A3: If you observe amplification in your NTC, it is crucial to investigate the source of

contamination. If all NTCs show a similar amplification signal, it is likely that one of the common

reagents is contaminated.[1] If only some NTCs show a signal, it might be due to random

contamination from the laboratory environment or pipetting errors.[1] In either case, it is

recommended to discard all reagents from that run and decontaminate your workspace and

pipettes before starting a new experiment.

Q4: How often should I decontaminate my workspace and equipment?

A4: Regular decontamination of all surfaces and equipment used for SMARt751 experiments is

critical. This includes bench tops, pipettors, centrifuges, and freezer handles.[2] A daily cleaning

routine is recommended, with more thorough decontamination performed weekly or after any

suspected contamination event.

Troubleshooting Guides
Issue 1: Signal Detected in No-Template Control (NTC)
This guide will help you troubleshoot the potential sources of contamination when a signal is

detected in your NTC.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.thermofisher.com/in/en/home/life-science/pcr/real-time-pcr/real-time-pcr-learning-center/real-time-pcr-basics/good-laboratory-practice-avoid-contamination-qpcr-experiments.html
https://rheniumbio.co.il/how-to-avoid-contamination-in-your-qpcr-experiments/
https://www.thermofisher.com/in/en/home/life-science/pcr/real-time-pcr/real-time-pcr-learning-center/real-time-pcr-basics/good-laboratory-practice-avoid-contamination-qpcr-experiments.html
https://www.thermofisher.com/in/en/home/life-science/pcr/real-time-pcr/real-time-pcr-learning-center/real-time-pcr-basics/good-laboratory-practice-avoid-contamination-qpcr-experiments.html
https://www.benchchem.com/product/b15564964/docs?utm_src=pdf-body#smart751-experiments-technical-support-center
https://rheniumbio.co.il/how-to-avoid-contamination-in-your-qpcr-experiments/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564964?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal Detected
in NTC

Are all NTCs positive
with similar Ct values?

Probable Reagent
Contamination

Yes

Probable Random
Contamination

No

Action:
- Discard all reagents
- Use fresh aliquots

Action:
- Review lab practices

- Enhance cleaning protocols

Click to download full resolution via product page

Recommended Actions:

Analyze NTC Data:

Consistent Signal: If all NTCs show amplification at a similar cycle threshold (Ct) value,

this strongly suggests contamination of a common reagent (e.g., master mix, primers, or

water).[1]

Inconsistent Signal: If only a subset of NTCs shows amplification, or if the Ct values are

variable, the contamination is more likely to be sporadic, originating from sources like

aerosolized amplicons or improper pipetting technique.[1]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15564964/docs?utm_src=pdf-body-img#smart751-experiments-technical-support-center
https://www.thermofisher.com/in/en/home/life-science/pcr/real-time-pcr/real-time-pcr-learning-center/real-time-pcr-basics/good-laboratory-practice-avoid-contamination-qpcr-experiments.html
https://www.thermofisher.com/in/en/home/life-science/pcr/real-time-pcr/real-time-pcr-learning-center/real-time-pcr-basics/good-laboratory-practice-avoid-contamination-qpcr-experiments.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564964?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolate and Replace:

If reagent contamination is suspected, discard all current working solutions and prepare

fresh aliquots from stock solutions that have not been exposed to the post-amplification

environment.

Decontaminate:

Thoroughly decontaminate all surfaces, pipettes, and equipment in the pre-amplification

area. A 10-15% bleach solution is effective for this purpose.[1][2] Allow the bleach to sit for

10-15 minutes before wiping it down with deionized water.[1][2]

Issue 2: Inconsistent or Non-Reproducible Results
Inconsistent results can be a subtle sign of low-level contamination or issues with experimental

setup.

Data Presentation: Common Decontamination Agents

Decontamination
Agent

Concentration Application Area Contact Time

Sodium Hypochlorite

(Bleach)
10-15%

Benches, Pipettes,

Equipment
10-15 minutes

DNA Zap™ or similar Per manufacturer
Surfaces and

equipment
Per manufacturer

UV Irradiation 254 nm
Enclosed spaces

(e.g., PCR hoods)
30 minutes

Experimental Protocols
Protocol 1: Aseptic Technique for SMARt751 Sample
Preparation
To minimize the risk of introducing contaminants, a strict aseptic technique should be followed

during sample preparation.
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Methodology:

Spatial Separation: At a minimum, maintain separate pre- and post-amplification areas.[1][2]

Ideally, use different rooms for sample preparation, master mix preparation, and post-

amplification analysis.[2]

Unidirectional Workflow: Always move from the pre-amplification area to the post-

amplification area. Never bring materials or equipment from the post-amplification area back

to the pre-amplification area.[2]

Personal Protective Equipment (PPE): Always wear a clean lab coat and fresh gloves.

Change gloves frequently, especially after handling samples or if you suspect they have

become contaminated.[1][2]

Pipetting: Use positive-displacement pipettes with aerosol-resistant filtered tips to prevent

cross-contamination and the generation of aerosols.[1][2]

Reagent Handling: Aliquot reagents into smaller volumes to minimize the number of times

stock solutions are handled. Keep all samples and reagents capped or covered as much as

possible.[1]

Protocol 2: Routine Decontamination of Laboratory
Surfaces
A consistent cleaning schedule is essential for maintaining a contamination-free environment.

Methodology:
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Preparation of Bleach Solution: Prepare a fresh 10-15% solution of bleach (sodium

hypochlorite) weekly, as it can lose its effectiveness over time.[1]

Application: Liberally apply the bleach solution to all work surfaces, including benchtops,

pipettes, and centrifuge rotors.

Contact Time: Allow the bleach to remain on the surfaces for at least 10-15 minutes to

ensure complete inactivation of any contaminating nucleic acids.[1][2]

Removal: Wipe down all surfaces with deionized water to remove any residual bleach, which

can be corrosive to equipment.

UV Sterilization: If available, use a UV lamp in your PCR hood or sample preparation area

for an additional layer of decontamination.

By adhering to these guidelines and protocols, you can significantly reduce the risk of

contamination in your SMARt751 experiments and ensure the generation of accurate and

reliable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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